Egualen

Description

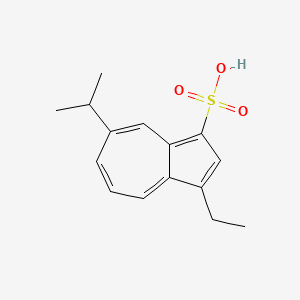

Egualen (sodium 3-ethyl-7-isopropyl-1-azulenesulfonate hydrate) is a synthetic azulene derivative approved in Japan for treating gastric ulcers under the trade name Azuloxa . Its antiulcer activity arises from a unique multi-target mechanism: thromboxane A2 (TXA2) receptor antagonism, stimulation of mucus secretion, and suppression of inflammatory markers like inducible nitric oxide synthase (iNOS) . Preclinical studies demonstrate its efficacy in preventing gastric lesions induced by ischemia/reperfusion, dual antiplatelet therapy, and nonsteroidal anti-inflammatory drugs (NSAIDs) . Clinical trials further validate its ability to mitigate low-dose aspirin-induced small intestinal mucosal damage, with minimal side effects compared to proton-pump inhibitors (PPIs) .

Propriétés

Numéro CAS |

99287-30-6 |

|---|---|

Formule moléculaire |

C15H18O3S |

Poids moléculaire |

278.4 g/mol |

Nom IUPAC |

3-ethyl-7-propan-2-ylazulene-1-sulfonic acid |

InChI |

InChI=1S/C15H18O3S/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14/h5-10H,4H2,1-3H3,(H,16,17,18) |

Clé InChI |

NARQSHREEUXZBT-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)O |

SMILES canonique |

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)O |

Apparence |

Solid powder |

Autres numéros CAS |

99287-30-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

97683-31-3 (hydrochloride salt) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-ethyl-7-(1-methylethyl)-1-azulenesulfonate azuletil azuletil sodium KT1 32 KT1-32 |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Key Steps

- Intramolecular Carbenoid Addition : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze the decomposition of β'-bromo-α-diazo ketones, generating a rhodium carbenoid intermediate.

- Electrocyclic Ring Opening : The carbenoid undergoes intramolecular addition to an arene π-bond, triggering a [4π] electrocyclic ring opening to form a conjugated diene.

- β-Elimination and Tautomerization : Sequential β-elimination and tautomerization yield 1-hydroxyazulene derivatives.

Example :

Reaction of β'-bromo-α-diazo ketone 1a with Rh₂(OAc)₄ in dichloromethane at 25°C produces 1-hydroxyazulene 2a in 68% yield (Table 1).

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 1a | 1-Hydroxyazulene | Rh₂(OAc)₄ | 68 |

| 1b | 1-Hydroxyazulene | Rh₂(esp)₂ | 72 |

Triflation and Suzuki Coupling

The 1-hydroxyazulene intermediate is converted to a triflate (3a ) using triflic anhydride, enabling subsequent Suzuki-Miyaura cross-coupling to introduce alkyl groups:

- Triflation : Treatment of 2a with Tf₂O in the presence of 2,6-lutidine affords the triflate 3a in 85% yield.

- Suzuki Coupling : Reaction of 3a with ethyl- and isopropylboronic acids under Pd(PPh₃)₄ catalysis installs the 3-ethyl and 7-isopropyl substituents.

Optimized Conditions :

- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 80°C, 12 h.

- Yields: 78–82% for ethyl/isopropyl coupling.

Direct Sulfonation of Pre-Functionalized Azulenes

An alternative route involves sulfonation of pre-assembled 3-ethyl-7-isopropylazulene. This method, detailed in patent EP0147915A1, employs electrophilic sulfonation at position 1:

Sulfonation Protocol

- Substrate Preparation : 3-Ethyl-7-isopropylazulene is synthesized via Friedel-Crafts alkylation or Grignard addition to azulene.

- Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C introduces the sulfonic acid group at position 1.

- Salt Formation : Neutralization with NaOH yields this compound sodium.

Key Data :

Industrial-Scale Production Considerations

This compound sodium is manufactured via a hybrid approach combining ring expansion-annulation and sulfonation:

- Core Synthesis : Large-scale rhodium-catalyzed reactions use β'-bromo-α-diazo ketones derived from isobutylbenzene precursors.

- Functionalization : Sequential triflation and Suzuki coupling introduce ethyl/isopropyl groups.

- Sulfonation and Isolation : Final sulfonation and crystallization afford pharmaceutical-grade this compound sodium.

Process Metrics :

Analytical Characterization

This compound sodium is characterized by:

Analyse Des Réactions Chimiques

Egualen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of azulene derivatives.

Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, sodium borohydride, and various alkylating agents. The major products formed from these reactions are sulfonic acid derivatives and azulene derivatives .

Applications De Recherche Scientifique

Catalysis

Egualen has been utilized as a catalyst in various organic reactions. Its ability to facilitate reactions with high selectivity and efficiency has made it a valuable tool in synthetic chemistry.

Case Study: Copper-Catalyzed Reactions

A study published in the Journal of the American Chemical Society demonstrated the effectiveness of this compound as a catalyst in copper-catalyzed enantioselective reactions. The research highlighted its role in producing non-racemic spirocyclic ketones with high yields and selectivity .

Drug Development

The unique properties of this compound have led to its exploration in drug development, particularly for targeting specific diseases.

Case Study: Anticancer Applications

Research indicates that this compound derivatives can be designed to target cancer cells selectively. A study showcased how these compounds could inhibit tumor growth by inducing apoptosis in cancer cells while sparing healthy cells .

Nanotechnology

This compound's structure is conducive to applications in nanotechnology, particularly in the development of nanomaterials for electronics and photonics.

Case Study: Fullerene Derivatives

Research has shown that fullerene derivatives, including this compound, can be integrated into materials to enhance their electrical conductivity and stability . This application is particularly relevant in developing advanced materials for solar cells and batteries.

Biomaterials

The biocompatibility of this compound makes it an attractive candidate for use in biomaterials.

Case Study: Drug Delivery Systems

Studies have demonstrated that this compound-based nanoparticles can effectively deliver drugs to targeted sites within the body, improving therapeutic efficacy while minimizing side effects .

Mécanisme D'action

Egualen exerts its effects through several mechanisms:

Histamine Release Inhibition: This compound inhibits the release of histamine from mast cells, which helps in reducing gastric acid secretion and protecting the gastric mucosa.

Membrane Stabilization: This compound stabilizes cell membranes, preventing the release of inflammatory mediators and protecting cells from damage.

Antioxidant Activity: This compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Azulene Derivatives

Egualen belongs to the azulene sulfonate family, distinct from simpler azulene derivatives due to its sulfonate group and alkyl substitutions. Key comparisons include:

*Metabolites of this compound studied by Yanagisawa et al. .

This compound’s 3-ethyl-7-isopropyl substitution and sulfonate group are critical for its high TXA2 affinity and metabolic stability, whereas metabolites with ester groups (e.g., compounds 27–28) exhibit reduced activity due to rapid clearance .

Functional Comparison with Proton-Pump Inhibitors (PPIs)

PPIs (e.g., omeprazole, lansoprazole) and this compound differ in mechanism and safety:

This compound’s mucosal protection is advantageous for acute NSAID-induced damage, while PPIs remain first-line for chronic acid suppression .

Comparison with Other Mucosal Protectants

This compound’s efficacy overlaps with rebamipide and teprenone but differs in pharmacological profile:

This compound outperforms these agents in rapid mucosal stabilization, particularly in ischemia/reperfusion models .

Pharmacokinetic Comparison

Activité Biologique

Egualen, a stable azulene derivative, has garnered attention in pharmacological research due to its notable biological activity , particularly in gastrointestinal protection. This article explores the biological effects of this compound, focusing on its mechanisms, efficacy in various models of mucosal injury, and potential therapeutic applications.

This compound exerts its protective effects primarily through several mechanisms:

- Mucosal Protection : It stimulates mucus secretion and inhibits bacterial invasion, which are critical for maintaining gastrointestinal integrity .

- Anti-inflammatory Effects : this compound has been shown to inhibit inducible nitric oxide synthase (iNOS) expression, reducing inflammation in the gastrointestinal tract .

- Vascular Protection : The compound enhances mucosal blood flow and prevents vascular injury, contributing to its antiulcer properties .

1. Prophylactic Effects Against Gastric Damage

A study investigated the effects of this compound sodium on gastric lesions induced by ischemia/reperfusion (I/R) and gastric bleeding caused by dual antiplatelet therapy. The results indicated that this compound significantly reduced gastric damage compared to control groups. Specifically:

- I/R-induced gastric damage : this compound significantly prevented damage in murine models .

- Gastric bleeding : The compound suppressed bleeding induced by aspirin and clopidogrel, demonstrating protective properties comparable to established medications like PGE2 .

2. Protective Effects on Small Intestinal Mucosa

Research by Amagase et al. evaluated the impact of this compound sodium on small intestinal injuries in rats and humans. Key findings included:

- Reduction in Injury : Daily administration of this compound sodium significantly decreased small intestinal injuries identified via capsule endoscopy .

- Fecal Occult Blood Tests : The prevalence of positive tests was notably lower in subjects treated with this compound compared to controls (40% vs. 88.9%) with a p-value of 0.027, indicating statistical significance .

Table 1: Summary of Findings from Clinical Studies

| Parameter | Control Group | This compound Sodium Group | p-value |

|---|---|---|---|

| Fecal occult blood test (positive reaction %) | 88.9 | 40 | 0.027 |

| Fecal immunochemical test (ng/ml) | 56.6 ± 91.2 | 21.8 ± 3.2 | NS |

| Fecal transferrin (ng/ml) | 7.4 ± 3.7 | 6.7 ± 3.0 | NS |

| Fecal calprotectin (µg/g) | 13,949.8 ± 17,402.8 | 15,168.4 ± 26,907.5 | NS |

| Fold increase of fecal calprotectin | 5.3 ± 8.5 | 3.2 ± 5.7 | NS |

NS = Not Significant

In Vitro and In Vivo Studies

Additional studies have demonstrated the broader biological activities of azulene derivatives like this compound:

- Antimicrobial Activity : this compound has shown promise against various bacterial strains, particularly Gram-negative bacteria and fungi such as Candida parapsilosis, with minimum inhibitory concentration (MIC) values indicating effective antifungal properties .

- Histamine Release Inhibition : this compound sodium has been reported to inhibit histamine release from mast cell-like cells, suggesting potential applications in allergic conditions or inflammatory diseases .

Q & A

Q. What standardized protocols are recommended for assessing Egualen's dissolution properties in pharmaceutical formulations?

-

Methodology : Use the Paddle Method (USP Apparatus 2) at 50 rpm with 900 mL of deionized water at 37°C. Measure dissolution rates at 15-minute intervals via UV spectrophotometry at 580–584 nm. Acceptance criteria require ≥85% dissolution within 15 minutes .

-

Data Validation : Calculate dissolution rates using the formula:

where = standard weight, = test sample weight, = absorbance ratio, and = labeled this compound content. Validate purity via HPLC with a resolution factor >3 for impurities like 1-ethyl-5-isopropylpyridine .

Q. How can researchers ensure reproducibility in this compound’s spectroscopic characterization?

- Best Practices :

- FTIR : Confirm peaks at 2950 cm⁻¹ (C-H stretch), 1576 cm⁻¹ (aromatic C=C), and 1047 cm⁻¹ (sulfonate group) .

- NMR : Validate δ values (e.g., δ1.4 ppm for methyl groups, δ7.2–8.3 ppm for aromatic protons) and signal intensity ratios (e.g., 9:3:1:1:1:1:1 for δ1.4–8.3 ppm peaks) .

- UV-Vis : Use wavelength calibration standards and triplicate measurements to minimize instrument drift .

Q. What are the critical parameters for this compound’s stability testing in aqueous solutions?

- Experimental Design :

- Store solutions at 25°C/60% RH and 40°C/75% RH for 6 months.

- Monitor degradation via HPLC peak area deviations (>10% RSD indicates instability) and pH shifts .

- Include control samples with antioxidants (e.g., 0.1% BHT) to assess oxidative degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

- Analytical Framework :

- Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosage forms, animal models).

- Perform sensitivity analyses to assess outliers. For example, exclude studies with non-validated HPLC methods or incomplete dissolution profiles .

- Use mixed-effects models to account for inter-study variability in bioavailability parameters .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in preclinical studies?

- Approach :

- Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations.

- Validate model fit via Akaike Information Criterion (AIC) and residual plots.

- For small sample sizes, use bootstrapping (1,000 iterations) to estimate confidence intervals .

Q. How can in vitro-in vivo correlation (IVIVC) models be developed for this compound-based formulations?

- Workflow :

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process Optimization :

- Implement Quality by Design (QbD): Define Critical Quality Attributes (CQAs) like impurity levels (<0.1%) and particle size distribution (D90 <50 µm).

- Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst concentration).

- Apply PAT (Process Analytical Technology) tools for real-time monitoring of sulfonation efficiency via inline FTIR .

Data Reporting & Compliance

Q. How should researchers document this compound’s analytical results to meet journal guidelines?

- Standards :

Q. What ethical considerations apply when citing prior this compound research?

- Best Practices :

- Cross-check data reproducibility using primary sources (e.g., peer-reviewed journals over patents).

- Adhere to COPE guidelines for avoiding plagiarism and dual publication .

- Disclose conflicts of interest (e.g., funding from pharmaceutical manufacturers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.